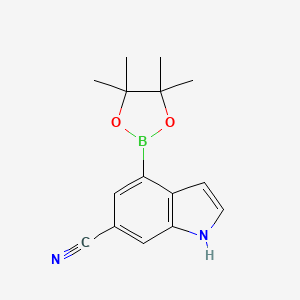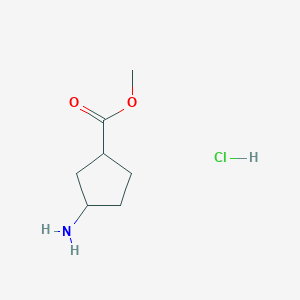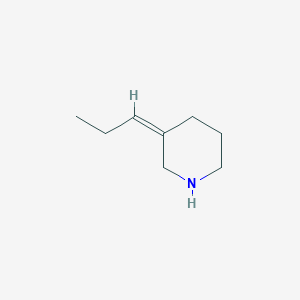
3-propylidenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propylidenepiperidine is an organic compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The this compound compound is characterized by a propylidene group attached to the third carbon of the piperidine ring in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propylidenepiperidine can be achieved through several synthetic routes. One common method involves the condensation of piperidine with propionaldehyde under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Piperidine is reacted with propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Isomerization: The resulting product is a mixture of E and Z isomers. The Z-isomer can be selectively obtained through isomerization using specific catalysts or by recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired Z-isomer.
Chemical Reactions Analysis
Types of Reactions
3-propylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-propylidenepiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-propylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-propylidenepiperidine: The E-isomer of the compound, differing in the configuration around the double bond.
3-propylpiperidine: Lacks the double bond, resulting in different chemical properties.
N-propylpiperidine: The propyl group is attached to the nitrogen atom instead of the carbon atom.
Uniqueness
3-propylidenepiperidine is unique due to its Z-configuration, which can result in different biological activities and chemical reactivity compared to its E-isomer and other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where the Z-configuration is required.
Properties
CAS No. |
942577-00-6 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(3Z)-3-propylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-2-4-8-5-3-6-9-7-8/h4,9H,2-3,5-7H2,1H3/b8-4- |
InChI Key |
FNGVDWCZGSGMIL-YWEYNIOJSA-N |
SMILES |
CCC=C1CCCNC1 |
Isomeric SMILES |
CC/C=C\1/CCCNC1 |
Canonical SMILES |
CCC=C1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



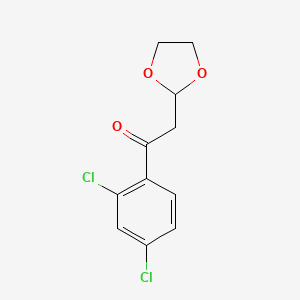
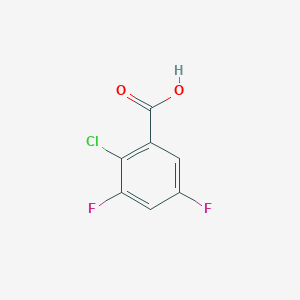
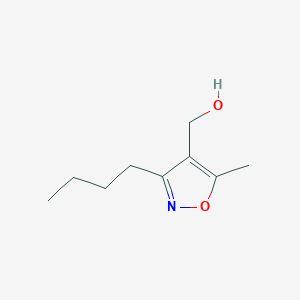

![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
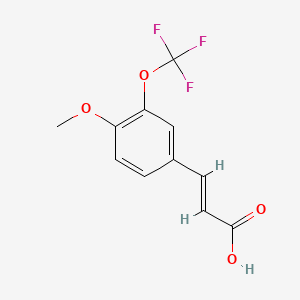
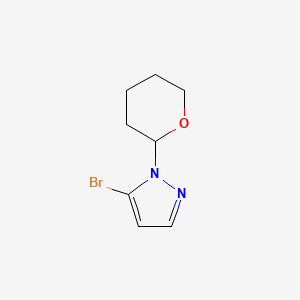
![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)

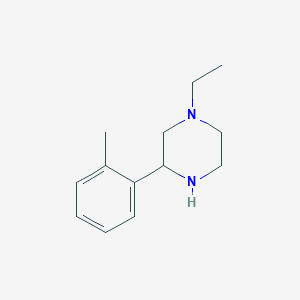
![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)
